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Compound of Interest

Compound Name: Ethyl L-histidinate

Cat. No.: B1616180 Get Quote

Introduction

The development of stimuli-responsive biomaterials is a cornerstone of advanced drug delivery

and therapeutic design. Among these, pH-responsive peptides have garnered significant

attention due to their ability to undergo conformational or charge-state changes in response to

specific pH environments, such as those found in tumor microenvironments (pH 6.5-7.2) and

endosomes (pH 5.0-6.5).[1][2] L-histidine is a critical amino acid for conferring pH sensitivity in

the physiological range, owing to the pKa of its imidazole side chain (~6.0).[3] At physiological

pH 7.4, the imidazole group is largely neutral, while in more acidic conditions, it becomes

protonated, leading to a positive charge. This charge transition can trigger various effects,

including the disassembly of peptide-based nanoparticles, enhanced cell penetration, and

endosomal escape through the "proton sponge" effect.[4][5][6]

While direct incorporation of histidine residues into a peptide sequence is typically achieved

during solid-phase peptide synthesis (SPPS) using protected forms like Fmoc-His(Trt)-OH,

derivatives such as ethyl L-histidinate serve as valuable precursors in various biochemical

and pharmaceutical applications. Ethyl L-histidinate can be used in the synthesis of more

complex building blocks or in solution-phase peptide synthesis. These application notes

provide an overview of the principles, protocols, and characterization techniques for developing

pH-responsive peptides centered around the unique properties of histidine.
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The imidazole side chain of histidine can exist in a neutral or a positively charged, protonated

state. This equilibrium is dependent on the surrounding pH. In environments with a pH below its

pKa, the equilibrium shifts towards the protonated form. This reversible protonation is the

fundamental mechanism driving the pH-responsive behavior of histidine-containing peptides.

Experimental Protocols
Protocol 1: Synthesis of a Model pH-Responsive Peptide
(Fmoc Solid-Phase Peptide Synthesis)
This protocol describes the synthesis of a model amphipathic, histidine-rich peptide (e.g., Ac-

His-His-Leu-His-His-Leu-NH₂) using a standard Fmoc/tBu strategy.

Materials:

Fmoc-Rink Amide MBHA resin

Fmoc-His(Trt)-OH, Fmoc-Leu-OH

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Fmoc deprotection solution: 20% piperidine in DMF

Capping solution: Acetic anhydride/DIPEA/DMF (5:10:85 v/v/v)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Diethyl ether (cold)

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
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Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

Drain and repeat with fresh deprotection solution for 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

In a separate vial, pre-activate the first amino acid (Fmoc-Leu-OH) by dissolving it with

HBTU and DIPEA in DMF for 2-5 minutes.

Add the activation mixture to the deprotected resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow

beads) indicates complete coupling.

If the coupling is incomplete, repeat the coupling step.

Wash the resin with DMF (5 times).

Capping (Optional but Recommended): To block any unreacted amino groups, add the

capping solution to the resin and shake for 20 minutes. Then, wash with DMF.

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence

(His, Leu, His, His).

N-terminal Acetylation: After the final Fmoc deprotection, add the capping solution to the N-

terminus of the peptide and shake for 30 minutes to acetylate it. Wash thoroughly with DMF

and DCM.

Cleavage and Deprotection:

Dry the resin under vacuum.
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Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This

step cleaves the peptide from the resin and removes the side-chain protecting groups.[7]

Filter the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

Dry the peptide pellet under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Characterization of pH-Responsiveness
This protocol details how to assess the pH-dependent self-assembly and surface charge of the

synthesized peptide.

Materials:

Purified pH-responsive peptide

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4, 6.8, 6.0, 5.5)

Dynamic Light Scattering (DLS) instrument

Zeta potential analyzer

Procedure:

Sample Preparation:

Dissolve the purified peptide in PBS at pH 7.4 to a final concentration of 1 mg/mL.
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Aliquot the peptide solution and adjust the pH of each aliquot to the desired values (e.g.,

6.8, 6.0, 5.5) using dilute HCl.

Allow the samples to equilibrate for 30 minutes at room temperature.

Dynamic Light Scattering (DLS) Measurement:

Transfer an appropriate volume of each pH-adjusted sample into a clean cuvette.

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the

peptide assemblies at each pH value.[8]

Perform measurements in triplicate for each sample.

Zeta Potential Measurement:

Transfer an appropriate volume of each pH-adjusted sample into a zeta potential cell.

Measure the zeta potential to determine the surface charge of the peptide assemblies at

each pH.

Perform measurements in triplicate for each sample.

Protocol 3: In Vitro pH-Triggered Drug Release
This protocol describes how to evaluate the pH-dependent release of a model fluorescent drug

(e.g., Doxorubicin, DOX) from peptide-based nanoparticles.

Materials:

Synthesized pH-responsive peptide

Doxorubicin (DOX)

Dialysis tubing (with appropriate molecular weight cut-off)

Release buffer: PBS at pH 7.4 and pH 5.5

Procedure:
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Drug Loading:

Dissolve the peptide and DOX in a suitable solvent (e.g., DMF or DMSO).

Add the solution dropwise to PBS (pH 7.4) while stirring to allow for the self-assembly of

peptide-drug nanoparticles.

Stir the solution overnight in the dark to ensure complete encapsulation.

Remove unloaded DOX by dialysis against PBS (pH 7.4).

Release Study:

Transfer a known volume of the DOX-loaded nanoparticle solution into dialysis bags.

Place the dialysis bags into separate beakers containing the release buffer (one at pH 7.4

and another at pH 5.5).

Maintain the beakers at 37°C with gentle stirring.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from

the release buffer outside the dialysis bag.

Replace the collected volume with fresh buffer to maintain sink conditions.

Quantification:

Quantify the amount of DOX released in the collected aliquots using fluorescence

spectroscopy.

Calculate the cumulative percentage of drug release at each time point for both pH

conditions.

Data Presentation
Table 1: pH-Dependent Physicochemical Properties of Peptide Nanoparticles
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pH
Average
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

7.4 120 ± 5 0.15 ± 0.02 +2.5 ± 0.8

6.8 155 ± 8 0.21 ± 0.03 +10.2 ± 1.1

6.0 250 ± 12 0.28 ± 0.04 +22.7 ± 1.5

5.5
Disassembled /

Aggregated
N/A +35.1 ± 2.0

Data are presented as mean ± standard deviation (n=3). This table illustrates a typical

response where decreasing pH leads to an increase in size (due to electrostatic repulsion and

swelling) and a significant increase in positive surface charge, eventually leading to

disassembly or aggregation.

Table 2: Cumulative Doxorubicin Release from Peptide Nanoparticles

Time (hours)
Cumulative Release at pH
7.4 (%)

Cumulative Release at pH
5.5 (%)

1 5 ± 1 25 ± 2

4 12 ± 2 55 ± 3

8 18 ± 2 75 ± 4

24 25 ± 3 92 ± 5

48 30 ± 3 95 ± 5

Data are presented as mean ± standard deviation (n=3). This table demonstrates significantly

accelerated drug release at the acidic pH of 5.5 compared to physiological pH 7.4.[3][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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